3-Galactosyllactose

Catalog No.
S562019
CAS No.
32694-82-9
M.F
C18H32O16
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Galactosyllactose

CAS Number

32694-82-9

Product Name

3-Galactosyllactose

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17-,18-/m0/s1

InChI Key

KZZUYHVLNLDKLB-KZCWKWOXSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O

Synonyms

3'-galactosyllactose, GAGGL, Gal(alphal-3)-Gal(betal-4)Glc, Gal(beta1-3)-Gal(beta1-4)Glc, galactosyl alpha (1-3)-galactosyl beta (1-4)glucose, galactosyl beta (1-3)-galactosyl beta (1-4)glucose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O

3-Galactosyllactose is a disaccharide composed of galactose and lactose, specifically characterized by the presence of a beta-1,3-glycosidic bond. Its molecular formula is C18H32O16, and it has a molecular weight of 504.4 g/mol. This compound is primarily found in human milk and various dairy products, where it plays a crucial role in infant nutrition and gut health. It was first identified in the early 1960s as part of the human milk oligosaccharides, which are known for their beneficial effects on infant development and immune function .

Involving 3-Galactosyllactose primarily include its synthesis through glycosylation reactions, where lactose reacts with galactose under acidic or enzymatic conditions to form the disaccharide. The stability of 3-Galactosyllactose against beta-galactosidase enzymes is notable, making it resistant to hydrolysis in the digestive tract, which further enhances its functional properties .

Research indicates that 3-Galactosyllactose exhibits significant biological activity, particularly as an anti-inflammatory agent. It has been shown to modulate immune responses by reducing inflammation in intestinal epithelial cells when exposed to pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta. This modulation is believed to be mediated through the inhibition of nuclear factor kappa B signaling pathways, thus contributing to the protective effects of human milk against gastrointestinal infections in infants .

Several methods are employed for synthesizing 3-Galactosyllactose:

  • Chemical Synthesis: Involves the reaction of lactose with galactose using acid catalysts. This method can yield gram quantities suitable for various applications.
  • Enzymatic Synthesis: Utilizes enzymes such as beta-galactosidase to catalyze the formation from lactose and glucose, allowing for more selective and milder reaction conditions.
  • Microbial Synthesis: Involves using microorganisms like Escherichia coli or Bifidobacterium longum to produce 3-Galactosyllactose from lactose, capitalizing on the natural metabolic pathways of these organisms .

3-Galactosyllactose has several applications:

  • Infant Nutrition: As a component of human milk oligosaccharides, it supports gut health and immune function in infants.
  • Functional Foods: It is being explored as an ingredient in functional food products aimed at enhancing gut microbiota.
  • Pharmaceuticals: Its anti-inflammatory properties suggest potential therapeutic uses in treating gastrointestinal disorders .

Interaction studies involving 3-Galactosyllactose have demonstrated its ability to positively influence gut microbiota composition. For instance, fermentation studies using infant fecal samples have shown that it promotes the growth of beneficial bacteria such as Bifidobacterium, leading to increased production of short-chain fatty acids which are vital for gut health .

3-Galactosyllactose shares structural similarities with other galactosylated oligosaccharides. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
4-GalactosyllactoseDisaccharideContains a beta-1,4-glycosidic bond; found in similar sources.
6-GalactosyllactoseDisaccharideExhibits different glycosidic linkage; impacts gut microbiota differently.
LactuloseDisaccharideComposed of galactose and fructose; used as a laxative rather than for immune modulation.
Galacto-OligosaccharidesOligosaccharideComposed of multiple galactose units; broader applications in prebiotics.

The uniqueness of 3-Galactosyllactose lies in its specific glycosidic bond configuration and its pronounced role in modulating immune responses while being resistant to enzymatic breakdown, distinguishing it from other similar compounds .

Physical Description

Solid

XLogP3

-6.6

Other CAS

32694-82-9

Wikipedia

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Dates

Modify: 2024-02-18

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